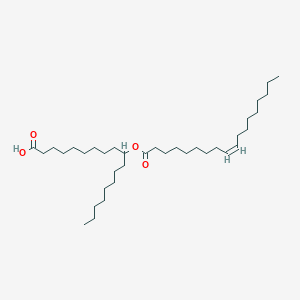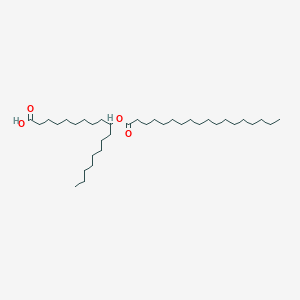
N-methoxy Mephedrone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxy Mephedrone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. It inhibits transporters for dopamine, norepinephrine, and serotonin (IC50s = 6.1, 3.5, and 3.3 µM, respectively). This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Analytical Characterization and Monoamine Transporter Activity
- Study Focus : The study by McLaughlin et al. (2017) focused on the synthesis, characterization, and differentiation of mexedrone and its isomer N-methoxymephedrone. It provided a comprehensive analytical characterization using chromatographic, spectroscopic, mass spectrometric platforms, and X-ray crystal structure analysis. The research also explored their uptake and releasing properties at dopamine, norepinephrine, and serotonin transporters.
- Key Findings : N-methoxymephedrone was identified as a weak uptake blocker at various transporters and as a fully efficacious substrate-type releasing agent.
Pharmacological Profile of Mephedrone Analogs
- Study Focus : Luethi et al. (2017) in their research investigated the in vitro pharmacology of mephedrone analogs. This included their norepinephrine, dopamine, and serotonin transporter inhibition potencies and monoamine release.
- Key Findings : The study revealed significant insights into the pharmacological actions of various mephedrone analogs, including N-methoxymephedrone, on serotonin vs. dopamine transporters.
Neuropharmacological Effects
- Study Focus : The study by Hadlock et al. (2011) focused on the neuropharmacological effects of mephedrone in a rat model, including its impact on striatal dopamine and hippocampal serotonin transporter function.
- Key Findings : Mephedrone showed similarities to methylenedioxymethamphetamine and methamphetamine in its effects, with a unique pharmacological profile suggesting both abuse liability and neurotoxic potential.
Pyrolysis Products Identification
- Study Focus : Kavanagh et al. (2013) in their study examined the pyrolysis products of mephedrone under simulated conditions.
- Key Findings : They identified several pyrolysis products, including iso-mephedrone and N-methylated mephedrone, providing insight into the chemical reactions and potential risks associated with mephedrone use.
Intravenous Self-Administration in Rats
- Study Focus : The research by Motbey et al. (2013) explored intravenous self-administration of mephedrone in rats and compared it with methamphetamine.
- Key Findings : The study demonstrated that mephedrone supported high levels of self-administration, providing insights into its potential for abuse and addiction.
Phase I Metabolites Biological Activity
- Study Focus : Mayer et al. (2016) in their publication investigated the biological activity of phase I metabolites of mephedrone, including their interaction with monoamine transporters.
- Key Findings : The study provided valuable information on the metabolic processing of mephedrone and its effects on various neurotransmitter systems.
Synthesis and Chemical Characterisation
- Study Focus : Santali et al. (2011) in their study presented full synthetic and chemical characterisation of mephedrone, developing validated methods for its detection and analysis.
- Key Findings : This research is critical for forensic and clinical toxicology, aiding in the detection and identification of mephedrone use.
Propriétés
Formule moléculaire |
C12H17NO2 · HCl |
|---|---|
Poids moléculaire |
243.7 |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)15-4;/h5-8,10H,1-4H3;1H |
Clé InChI |
MLSCTVYJXHNWOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(C(C)N(C)OC)=O)C=C1.Cl |
Synonymes |
N-methoxy-4-MeMC; N-methoxy-4-Methylephedrone; N-methoxy-4-Methylmethcathinone; N-methoxy-4-MMC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






